molecular formula C16H20FN3O2S B2569671 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034305-27-4

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2569671
CAS RN: 2034305-27-4
M. Wt: 337.41
InChI Key: AXOUNWUXQPNYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound is composed of a pyrazole and piperidine fragment. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-b]quinolines, a class of compounds to which this molecule belongs, are known to exhibit emission properties, both in solutions and even in a solid state .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Cycloaddition : A study highlighted a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity, demonstrating the utility of chiral primary amine and o-fluorobenzoic acid in promoting asymmetric [4 + 2] cycloaddition reactions of N-sulfonylimines and enones or ynones. This cycloaddition reaction between cyclic N-sulfonylimines and ynones is first reported, expanding the scope of synthesis strategies for sulfamidate-fused piperidines (Yong Liu et al., 2013).

Antimicrobial and Anticancer Activities

  • Antimicrobial Heterocycles Synthesis : Research on the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride yielded sulfonamide derivatives with significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (T. El‐Emary et al., 2002).

  • Novel Anticancer Agents : Another study synthesized 6-Fluorobenzo[b]pyran-4-one derivatives that showed promising anticancer activity against lung cancer cell lines at low concentrations, indicating their potential as therapeutic agents for cancer treatment (A. G. Hammam et al., 2005).

Receptor Binding and Inhibition

  • Dopamine Receptor Ligands : The synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through reductive amination, amide hydrolysis, and N-alkylation was reported. The compound exhibited significant binding affinity to dopamine D4, D2, and D3 receptors, suggesting its potential as a dopamine receptor ligand (Yang Fang-wei, 2013).

properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOUNWUXQPNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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